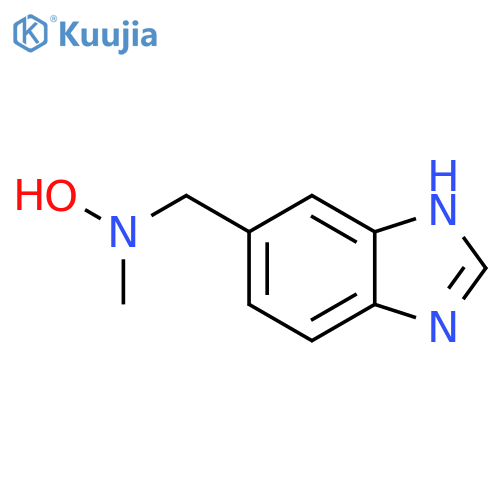Cas no 1526261-18-6 (N-(1H-1,3-benzodiazol-5-yl)methyl-N-methylhydroxylamine)

1526261-18-6 structure
商品名:N-(1H-1,3-benzodiazol-5-yl)methyl-N-methylhydroxylamine
N-(1H-1,3-benzodiazol-5-yl)methyl-N-methylhydroxylamine 化学的及び物理的性質
名前と識別子
-
- N-(1H-1,3-benzodiazol-5-yl)methyl-N-methylhydroxylamine
- N-[(1H-1,3-benzodiazol-5-yl)methyl]-N-methylhydroxylamine
- 1526261-18-6
- EN300-1785825
-
- インチ: 1S/C9H11N3O/c1-12(13)5-7-2-3-8-9(4-7)11-6-10-8/h2-4,6,13H,5H2,1H3,(H,10,11)
- InChIKey: MJKBBZHTXWCYTI-UHFFFAOYSA-N
- ほほえんだ: ON(C)CC1=CC=C2C(=C1)NC=N2
計算された属性
- せいみつぶんしりょう: 177.090211983g/mol
- どういたいしつりょう: 177.090211983g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 176
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 52.2Ų
N-(1H-1,3-benzodiazol-5-yl)methyl-N-methylhydroxylamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1785825-2.5g |
N-[(1H-1,3-benzodiazol-5-yl)methyl]-N-methylhydroxylamine |
1526261-18-6 | 2.5g |
$1428.0 | 2023-09-19 | ||
| Enamine | EN300-1785825-10.0g |
N-[(1H-1,3-benzodiazol-5-yl)methyl]-N-methylhydroxylamine |
1526261-18-6 | 10g |
$3131.0 | 2023-06-02 | ||
| Enamine | EN300-1785825-0.25g |
N-[(1H-1,3-benzodiazol-5-yl)methyl]-N-methylhydroxylamine |
1526261-18-6 | 0.25g |
$670.0 | 2023-09-19 | ||
| Enamine | EN300-1785825-5.0g |
N-[(1H-1,3-benzodiazol-5-yl)methyl]-N-methylhydroxylamine |
1526261-18-6 | 5g |
$2110.0 | 2023-06-02 | ||
| Enamine | EN300-1785825-0.05g |
N-[(1H-1,3-benzodiazol-5-yl)methyl]-N-methylhydroxylamine |
1526261-18-6 | 0.05g |
$612.0 | 2023-09-19 | ||
| Enamine | EN300-1785825-0.5g |
N-[(1H-1,3-benzodiazol-5-yl)methyl]-N-methylhydroxylamine |
1526261-18-6 | 0.5g |
$699.0 | 2023-09-19 | ||
| Enamine | EN300-1785825-1g |
N-[(1H-1,3-benzodiazol-5-yl)methyl]-N-methylhydroxylamine |
1526261-18-6 | 1g |
$728.0 | 2023-09-19 | ||
| Enamine | EN300-1785825-1.0g |
N-[(1H-1,3-benzodiazol-5-yl)methyl]-N-methylhydroxylamine |
1526261-18-6 | 1g |
$728.0 | 2023-06-02 | ||
| Enamine | EN300-1785825-0.1g |
N-[(1H-1,3-benzodiazol-5-yl)methyl]-N-methylhydroxylamine |
1526261-18-6 | 0.1g |
$640.0 | 2023-09-19 | ||
| Enamine | EN300-1785825-10g |
N-[(1H-1,3-benzodiazol-5-yl)methyl]-N-methylhydroxylamine |
1526261-18-6 | 10g |
$3131.0 | 2023-09-19 |
N-(1H-1,3-benzodiazol-5-yl)methyl-N-methylhydroxylamine 関連文献
-
Son H. Doan,Mohanad A. Hussein,Thanh Vinh Nguyen Chem. Commun., 2021,57, 8901-8904
-
M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347
-
Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703
1526261-18-6 (N-(1H-1,3-benzodiazol-5-yl)methyl-N-methylhydroxylamine) 関連製品
- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)
- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))
- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)
- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)
- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)
- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)
- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)
- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)
- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)
- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)
推奨される供給者
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
